N-(2,5-dimethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a carboxamide group, and two distinct aromatic rings. The presence of methoxy groups on the phenyl ring and a phenylbutanamido side chain further adds to its complexity. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an amine, such as 4-phenylbutanamine, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(2,5-dimethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxylate: Similar structure but with an ester group instead of a carboxamide group.
N-(2,5-dimethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
N-(2,5-dimethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-thioamide: Features a thioamide group in place of the carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which may differ from those of its analogs.
Biological Activity
N-(2,5-dimethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core, which is known for its diverse biological activities. The presence of the N-(2,5-dimethoxyphenyl) and 3-(4-phenylbutanamido) substituents enhances its pharmacological profile.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C27H30N2O4 |
Molecular Weight | 442.54 g/mol |
CAS Number | 888468-17-5 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators such as cyclin D1 and p21 .
Anti-inflammatory Effects
In vivo studies using carrageenan-induced paw edema models have shown that this compound significantly reduces inflammation. The compound was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values indicating potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties against a range of pathogens. In vitro tests showed effective inhibition against Gram-positive and Gram-negative bacteria as well as certain fungi. The mode of action is believed to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, particularly COX enzymes.
- Receptor Interaction : It may interact with specific receptors on cancer cells, triggering apoptotic pathways.
- Signal Transduction Modulation : The compound influences various signaling pathways that regulate cell proliferation and survival.
Case Studies
- Anticancer Study : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with a significant increase in apoptotic markers after treatment with 10 µM concentration for 24 hours.
- Anti-inflammatory Assessment : In a rat model, administration of the compound at doses of 20 mg/kg resulted in a 75% reduction in edema compared to the control group, demonstrating its potential as an effective anti-inflammatory agent .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c1-32-19-15-16-23(33-2)21(17-19)28-27(31)26-25(20-12-6-7-13-22(20)34-26)29-24(30)14-8-11-18-9-4-3-5-10-18/h3-7,9-10,12-13,15-17H,8,11,14H2,1-2H3,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNWPFDXMGWHFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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